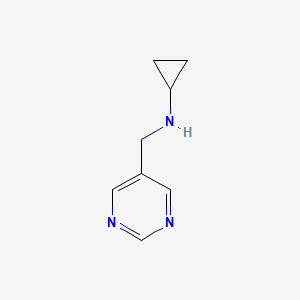

N-(pyrimidin-5-ylmethyl)cyclopropanamine

Description

N-(pyrimidin-5-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring a pyrimidin-5-ylmethyl substituent. The pyrimidine ring, a nitrogen-containing heterocycle, confers unique electronic and steric properties, making it relevant in medicinal and agrochemical research. Cyclopropanamine moieties are valued for their conformational rigidity, which can enhance binding affinity in bioactive molecules .

Properties

IUPAC Name |

N-(pyrimidin-5-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-8(1)11-5-7-3-9-6-10-4-7/h3-4,6,8,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJMXBWZQNKSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Pyrimidine Derivatives

The most common method to prepare N-(pyrimidin-5-ylmethyl)cyclopropanamine involves the reaction of a 5-halopyrimidine or 5-pyrimidinylmethyl intermediate with cyclopropanamine as the nucleophile. This reaction typically proceeds via nucleophilic aromatic substitution (S_NAr) under mild to moderate conditions, often in alcoholic solvents such as ethanol or methanol, sometimes catalyzed by acids or bases to enhance reactivity and selectivity.

- Reaction conditions: Solvents like ethanol or methanol; catalysts such as para-toluenesulfonic acid or mild acids; temperatures ranging from room temperature to reflux.

- Process: The halogen or leaving group at the 5-position of the pyrimidine is displaced by the nucleophilic amine, forming the this compound product.

- Purification: Typically involves extraction, pH adjustment, and chromatographic techniques to afford high purity products.

Reductive Amination and Related Methods

Detailed Process Example

An industrially relevant preparation involves:

- Reacting a 5-pyrimidinylmethyl halide or equivalent intermediate with cyclopropanamine in ethanol or methanol.

- Using para-toluenesulfonic acid monohydrate as a catalyst.

- Heating the mixture to reflux with continuous removal of water via a Dean-Stark apparatus to drive the reaction forward.

- Post-reaction, the mixture is cooled, neutralized, and extracted with dichloromethane.

- The organic layer is dried, filtered, and concentrated.

- Final purification by chromatography yields this compound with high purity (>90% by HPLC).

This method achieves yields typically above 70%, with reaction times around 3–6 hours under reflux conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 5-halopyrimidine + cyclopropanamine | Ethanol/methanol, reflux, acid catalyst | 70–85 | Common, scalable, moderate reaction time |

| Reductive amination | Pyrimidinyl aldehyde + cyclopropanamine + reducing agent | Room temp to mild heating | 60–75 | Mild conditions, selective |

| Microwave-assisted substitution | 5-halopyrimidine + cyclopropanamine | 120–160 °C, 4–6 h, sealed vessel | 75–90 | Faster reaction, improved yields |

Research Findings and Optimization Insights

- The presence of the cyclopropane ring in the amine enhances the compound’s reactivity and biological profile, making the control of reaction conditions critical to avoid ring opening or side reactions.

- Acid catalysis improves substitution efficiency by activating the pyrimidine ring toward nucleophilic attack.

- Continuous removal of water (Dean-Stark apparatus) during reflux shifts equilibrium toward product formation.

- Microwave-assisted synthesis offers a modern approach to reduce reaction times significantly while maintaining or improving yields.

- Purification via silica gel chromatography or preparative HPLC ensures removal of unreacted starting materials and byproducts, yielding analytically pure compounds suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction may produce cyclopropylamines .

Scientific Research Applications

Synthetic Routes

| Route | Reagents | Conditions |

|---|---|---|

| Direct reaction | Pyrimidine, cyclopropanamine | Solvent (ethanol/methanol), catalyst |

| Oxidation/Reduction | Various oxidizing/reducing agents | Controlled temperature |

Scientific Research Applications

The compound exhibits a wide range of applications across different scientific domains:

Chemistry

- Building Block for Organic Synthesis : N-(pyrimidin-5-ylmethyl)cyclopropanamine serves as a precursor in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Biological Interactions : Research indicates that this compound may interact with various biomolecules, suggesting potential roles in biological processes. Studies have shown that it can inhibit certain enzymes or receptors, which may lead to therapeutic effects.

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory and antimicrobial properties of this compound reveal promising results. It may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Antimicrobial Activity

- Objective : Assess efficacy against various bacterial strains.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Effects

- Objective : Investigate effects on inflammatory cytokines.

- Findings : In vitro studies demonstrated that treatment with this compound reduced TNF-alpha levels by approximately 50% in macrophage cultures .

Anticancer Activity

- Objective : Evaluate cytotoxic effects on breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(pyrimidin-5-ylmethyl)cyclopropanamine with key analogs, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Properties

*Estimated properties based on structural analogs.

Stability and Toxicity

- This compound : Expected to be stable under standard conditions; pyrimidine rings are less reactive than nitro groups.

- Methoxy-substituted pyrazines : Enhanced stability and solubility compared to nitro derivatives .

Research Findings and Data Gaps

- Structural Activity Relationships (SAR) : Pyrimidine and pyrazine substituents improve metabolic stability compared to phenyl groups, as seen in agrochemical intermediates .

- Toxicity Data: Limited for cyclopropanamine derivatives; nitro analogs require careful handling due to undefined acute toxicity .

- Commercial Availability : Over 5 suppliers list analogs like N-((3-methoxypyrazin-2-yl)methyl)cyclopropanamine, indicating industrial interest .

Biological Activity

N-(pyrimidin-5-ylmethyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety linked to a pyrimidine ring. The cyclopropane structure contributes to the compound's stability and reactivity, allowing for diverse chemical transformations. This unique configuration is believed to enhance its interaction with biological targets compared to other pyrimidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in inflammatory pathways, such as prostaglandin E2 and tumor necrosis factor-α, which are crucial mediators in various diseases.

- Receptor Modulation : It is suggested that the compound can modulate receptor activities, potentially influencing cellular signaling pathways related to cancer and inflammation .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 0.09 ± 0.0085 | Induction of apoptosis |

| A549 (lung) | 0.03 ± 0.0056 | Cell cycle arrest |

| Colo-205 (colon) | 0.01 ± 0.074 | Inhibition of proliferation |

| A2780 (ovarian) | 0.12 ± 0.064 | Disruption of mitochondrial function |

These results highlight the compound's potential as an effective agent in cancer therapy, particularly due to its selective action against cancerous cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | ≤ 6.5 µg/mL |

| Candida albicans | ≤ 250 µg/mL |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of various pyrimidine derivatives on HepG2 and HCT-116 cells, revealing that this compound displayed significant cytotoxicity with an IC50 value below 100 µM .

- Anti-inflammatory Properties : Research has shown that compounds similar to this compound can reduce inflammatory markers in vitro, suggesting potential therapeutic use in inflammatory diseases .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrimidine compounds have revealed specific substituents that enhance biological activity, providing insights into optimizing this compound for greater efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyrimidin-5-ylmethyl)cyclopropanamine, and how can yield and purity be improved?

- Methodological Answer : Synthesis of cyclopropanamine derivatives typically involves cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., palladium or rhodium) to form the strained cyclopropane ring. For the pyrimidine moiety, Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions are common .

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF or dioxane) to stabilize intermediates .

- Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts .

- Monitor reaction progress using LC-MS to identify side reactions early .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (e.g., characteristic upfield shifts at δ 0.5–1.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in the cyclopropane ring .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–14) and organic solvents (DMSO, ethanol). Cyclopropanamines often show poor aqueous solubility but improve with hydrochloride salt formation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine derivatives are sensitive to UV light; store in amber vials .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence the compound's biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at pyrimidine positions 2, 4, or 5. Compare IC values in target assays (e.g., kinase inhibition) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like EGFR or CDK2. Pyrimidine-5-yl groups often engage in π-π stacking with hydrophobic pockets .

Q. How can contradictions in reported biological data for this compound be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assays (e.g., cell viability, enzymatic activity) across multiple labs using standardized protocols .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify outliers. Contradictions may arise from impurities (>95% purity required) .

Q. What strategies mitigate instability of the cyclopropane ring during in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the cyclopropanamine as a carbamate or amide to prevent metabolic cleavage .

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance plasma stability .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Toxicology : Screen for acute toxicity (LD) in rodent models; prioritize compounds with LD > 500 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.